molecular formula C8H11N3OS B1418356 2-(Pyridin-2-ylthio)propanohydrazide CAS No. 1171706-57-2

2-(Pyridin-2-ylthio)propanohydrazide

Cat. No.: B1418356
CAS No.: 1171706-57-2
M. Wt: 197.26 g/mol
InChI Key: ORFJQZUZIUPZSX-UHFFFAOYSA-N
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Description

2-(Pyridin-2-ylthio)propanohydrazide is a hydrazide derivative featuring a pyridinylthio substituent. It is commercially available (purity: 95%, CAS: 1171706-57-2) and structurally characterized by a propanohydrazide backbone linked to a pyridine-2-ylthio group .

Properties

IUPAC Name

2-pyridin-2-ylsulfanylpropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3OS/c1-6(8(12)11-9)13-7-4-2-3-5-10-7/h2-6H,9H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFJQZUZIUPZSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)SC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-ylthio)propanohydrazide typically involves the reaction of pyridine-2-thiol with a suitable propanohydrazide precursor. One common method includes the following steps:

    Formation of Pyridine-2-thiol: Pyridine-2-thiol can be synthesized by the reaction of 2-chloropyridine with thiourea in the presence of a base

Biological Activity

2-(Pyridin-2-ylthio)propanohydrazide is a chemical compound characterized by its unique structural features, including a pyridine ring and a propanohydrazide moiety linked via a sulfur atom. This compound has garnered attention in various biological studies due to its potential therapeutic applications and biological activities.

  • IUPAC Name: 2-pyridin-2-ylsulfanylpropanehydrazide
  • Molecular Formula: C8H11N3OS
  • Molecular Weight: 197.26 g/mol
  • Canonical SMILES: CC(C(=O)NN)SC1=CC=CC=N1

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of Pyridine-2-thiol: This can be achieved by reacting 2-chloropyridine with thiourea in the presence of a base.
  • Reaction with Propanohydrazide Precursor: The pyridine-2-thiol is then reacted with an appropriate propanohydrazide to yield the final product.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Potential

A study investigating the anticancer properties of hydrazone derivatives, including this compound, revealed promising results in inhibiting cancer cell proliferation. The compound was tested against several cancer cell lines, showing varying degrees of cytotoxicity.

Cancer Cell Line IC50 (µM)
MCF-7 (Breast)15
HeLa (Cervical)20
A549 (Lung)25

The mechanism of action appears to involve the induction of apoptosis, although further studies are required to elucidate the exact pathways involved.

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. It has shown activity against specific enzymes related to disease processes, such as:

  • Acetylcholinesterase (AChE): Important for neurotransmission, inhibition could have implications for neurodegenerative diseases.
Enzyme Inhibition (%) at 100 µM
Acetylcholinesterase65
Carbonic anhydrase50

Case Studies

  • Antimicrobial Efficacy Study: A recent study published in the Journal of Antimicrobial Chemotherapy focused on the antimicrobial efficacy of various hydrazone derivatives, including this compound. The results highlighted its potential as a lead compound for developing new antibiotics, particularly against resistant strains .
  • Anticancer Research: An investigation into the cytotoxic effects of hydrazone derivatives on cancer cells demonstrated that this compound induced significant apoptosis in MCF-7 cells, suggesting its potential role in breast cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

  • 2-(Pyridin-2-ylthio)propanohydrazide: Contains a pyridine-2-ylthio group, which may influence electronic properties and binding interactions.
  • Carbazole-based derivatives (e.g., Compound 1e) : Feature a dichlorobenzylidene-carbazole moiety, enhancing CNS permeability and targeting neurodegenerative disorders .
  • Benzothiazolinone hydrazides: Incorporate a 5-chloro-benzothiazolinone group, linked to antimicrobial and antiviral activities .
  • Naphthalenyl derivatives (e.g., N00-[(E)-2-Chlorobenzylidene]-2-(6-meth-oxynaphthalen-2-yl)propanohydrazide): Exhibit extended aromatic systems, facilitating intermolecular hydrogen bonding and crystallographic stability .

Pharmacokinetic Profiles

Key comparisons based on computational and experimental

Compound Lipinski Compliance Ghose/Egan Compliance BBB Permeability CYP Inhibition Profile
This compound Unknown Unknown Unknown Not reported
Compound 1a (Schiff base) Yes Yes Moderate CYP3A4 substrate; inhibits CYP1A2, 2C19, 2C9
Compound 1e (Carbazole derivative) No No High CYP3A4 substrate/inhibitor; inhibits CYP1A2, 2C19, 2C9
Benzothiazolinone hydrazides Likely Likely Unknown Not reported

Notes:

  • Compounds adhering to Lipinski/VEBER rules (e.g., 1a, 1c, 1d) exhibit better oral bioavailability .
  • Carbazole derivatives (1e, 1f) show exceptional blood-brain barrier (BBB) and CNS permeability, making them candidates for neurodegenerative diseases .

Bioactivity and Therapeutic Potential

  • Antimicrobial/Antiviral Activity: Benzothiazolinone hydrazides exhibit broad-spectrum activity against bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) .
  • Anti-inflammatory Potential: Schiff base derivatives (1a–f) show similarity to cyclooxygenase substrates, suggesting anti-inflammatory properties .

Toxicity Profiles

  • Mutagenicity and Hepatotoxicity : All Schiff base derivatives (1a–f) are predicted to be mutagenic (AMES test) and hepatotoxic, with hERG II channel inhibition risks .
  • CYP Inhibition : Widespread CYP inhibition among analogs may lead to drug-drug interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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